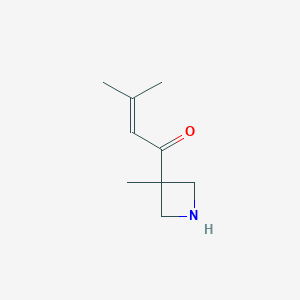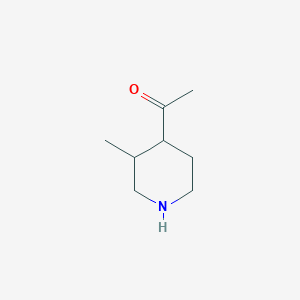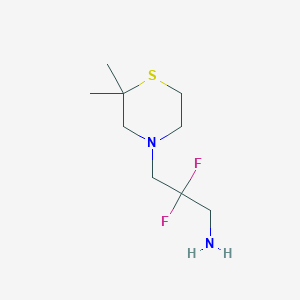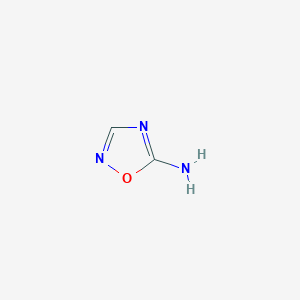![molecular formula C8H14N2O3 B13162839 Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)
Methyl [(piperidin-3-yl)carbamoyl]formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(piperidin-3-yl)carbamoyl]formate: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(piperidin-3-yl)carbamoyl]formate typically involves the reaction of piperidine derivatives with formic acid derivatives. One common method is the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl [(piperidin-3-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl [(piperidin-3-yl)carbamoyl]formate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Piperidine derivatives have shown activity against various biological targets, making them candidates for developing new therapeutic agents .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of methyl [(piperidin-3-yl)carbamoyl]formate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as neurotransmission, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Piperidine: A simpler structure with similar reactivity.
Piperidinone: An oxidized form of piperidine.
N-acylpiperidine: A derivative with an acyl group attached to the nitrogen atom.
Uniqueness: Methyl [(piperidin-3-yl)carbamoyl]formate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a carbamoyl and formate group makes it a versatile intermediate in organic synthesis and drug design .
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
methyl 2-oxo-2-(piperidin-3-ylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)7(11)10-6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
VPKCGFJPQRCMEG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)NC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)

![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)


methanol](/img/structure/B13162824.png)



